

Spectroscopic Characterization of 2-Fluoro-2'-morpholinomethyl benzophenone: A Technical Guide

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Compound of Interest

2-Fluoro-2'-morpholinomethyl
benzophenone

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-Fluoro-2'-morpholinomethyl benzophenone**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from analogous structures and fundamental spectroscopic principles to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

IUPAC Name: (2-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone

• CAS Number: 898750-74-8

Molecular Formula: C18H18FNO2

• Molecular Weight: 299.34 g/mol

Predicted Spectroscopic Data



The following tables summarize the predicted spectroscopic data for **2-Fluoro-2'-morpholinomethyl benzophenone** based on the analysis of its functional groups and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.2	m	8H	Aromatic Protons
~ 3.7	t	4H	-CH2-O- (Morpholine)
~ 3.6	S	2H	Ar-CH2-N
~ 2.5	t	4H	-CH ₂ -N- (Morpholine)

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl3

Chemical Shift (δ, ppm)	Assignment	
~ 195	C=O (Ketone)	
~ 160 (d, ¹JCF ≈ 250 Hz)	C-F (Aromatic)	
~ 135 - 120	Aromatic Carbons	
~ 67	-CH2-O- (Morpholine)	
~ 60	Ar-CH ₂ -N	
~ 53	-CH2-N- (Morpholine)	

Infrared (IR) Spectroscopy (Predicted)



Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch[1]
~ 2950 - 2800	Medium	Aliphatic C-H Stretch
~ 1670	Strong	C=O Stretch (Ketone)[2]
~ 1600, 1480	Medium-Strong	Aromatic C=C Stretch[1]
~ 1250	Strong	C-F Stretch
~ 1115	Strong	C-O-C Stretch (Ether in Morpholine)

Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
299	Moderate	[M]+ (Molecular Ion)
200	High	[M - C4H9NO] ⁺
182	Moderate	[C6H4COC6H5]+
123	Moderate	[FC ₆ H ₄ CO] ⁺
100	High	[C₅H10NO]+ (Morpholinomethyl fragment)
95	Moderate	[FC ₆ H ₄] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like **2-Fluoro-2'-morpholinomethyl benzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3][4] Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.[3]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
- Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal.[5] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[6] For a liquid sample, a thin film can be cast on a salt plate (e.g., NaCl).
- Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet) to subtract atmospheric and instrumental interferences.
 [5]
- Sample Spectrum: Place the prepared sample in the instrument's beam path and record the spectrum.[5]
- Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[5] Identify the characteristic absorption bands and assign them to the corresponding functional groups.
 [7]

Mass Spectrometry (MS)

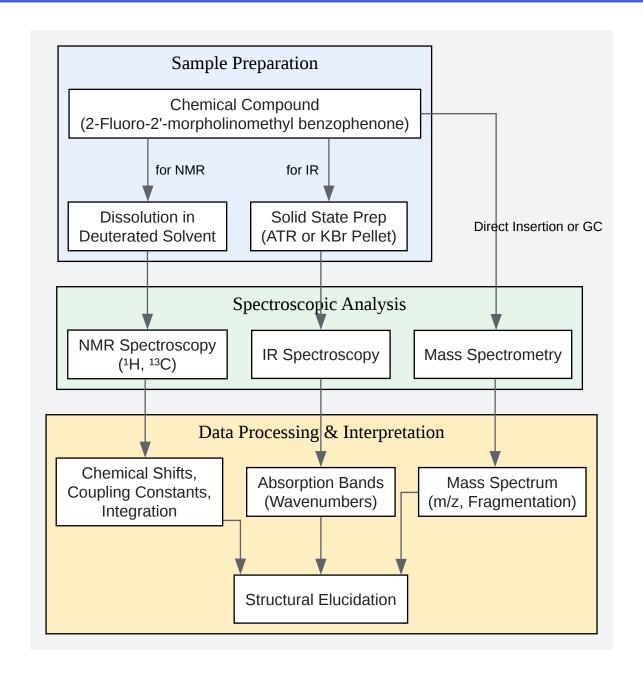


- Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[8] The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent and any impurities. Alternatively, direct insertion probes can be used for pure samples.
- Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. For structural elucidation, Electron Ionization (EI) is commonly used, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
 [9][10]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable information about the molecule's structure.[11]

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in chemical characterization.

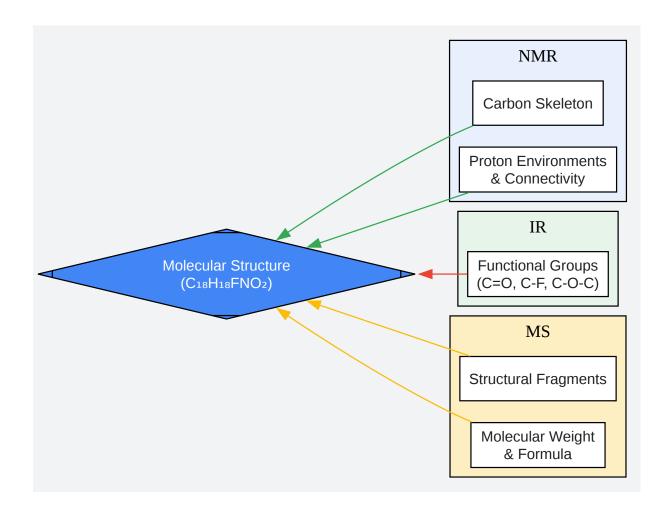




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Caption: General workflow for the spectroscopic characterization of a chemical compound.





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Caption: Relationship between spectroscopic data and molecular structure determination.

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